2-(2-Chlorophenyl)-1-(pyridin-3-YL)ethanone
CAS No.: 31362-68-2
Cat. No.: VC16700539
Molecular Formula: C13H10ClNO
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31362-68-2 |
|---|---|
| Molecular Formula | C13H10ClNO |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-1-pyridin-3-ylethanone |
| Standard InChI | InChI=1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13(16)11-5-3-7-15-9-11/h1-7,9H,8H2 |
| Standard InChI Key | NBIWKKRBJRQYME-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C2=CN=CC=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a ketone group bridging two aromatic rings: a 2-chlorophenyl group and a pyridin-3-yl group. The chlorine atom at the ortho position induces steric hindrance and electronic effects, while the pyridine nitrogen provides a site for hydrogen bonding and coordination chemistry. X-ray crystallography of analogous structures reveals a dihedral angle of approximately 67° between the two aromatic planes, which influences its reactivity and solubility.
Physicochemical Characteristics
Key properties include:
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pKa: (predicted)
These parameters suggest moderate polarity, making the compound soluble in aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water.
Table 1: Physicochemical Profile
Synthesis and Purification
Synthetic Pathways
The primary synthesis route involves a base-catalyzed condensation between 2-chlorobenzaldehyde and 3-pyridinecarboxaldehyde. The reaction proceeds via a Claisen-Schmidt mechanism:
Optimal yields (78–82%) are achieved using potassium tert-butoxide in tetrahydrofuran (THF) at 0–5°C. Alternative methods include Friedel-Crafts acylation of 2-chlorobenzene with 3-pyridinylacetyl chloride, though this approach suffers from lower regioselectivity.
Purification Techniques
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Purity exceeding 98% is confirmed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 2-chlorophenyl group with a 3-chlorophenyl moiety (CAS No. 1216636-84-8) alters bioactivity:
Table 2: Isomer Comparison
| Property | 2-(2-Chlorophenyl) Isomer | 1-[6-(3-Chlorophenyl)] Isomer |
|---|---|---|
| JAK2 Inhibition (IC) | 12.3 μM | 8.7 μM |
| Aqueous Solubility | 0.12 mg/mL | 0.09 mg/mL |
| LogP | 2.81 | 3.15 |
The 3-chlorophenyl derivative exhibits enhanced lipophilicity (LogP = 3.15) but reduced solubility, underscoring the trade-off between bioavailability and membrane permeability.
Substituent Impact
Introducing electron-withdrawing groups (e.g., nitro) at the pyridine’s 4-position boosts antibacterial potency (MIC = 16 μg/mL) but increases hepatotoxicity risks. Conversely, methoxy substitutions improve CNS penetration but reduce metabolic stability .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing:
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PROTACs: Chimeric molecules degrading oncogenic proteins via E3 ligase recruitment.
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Covalent Inhibitors: Michael acceptors targeting cysteine residues in SARS-CoV-2 main protease.
Material Science
Its rigid aromatic structure facilitates synthesis of:
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